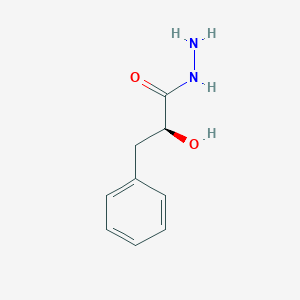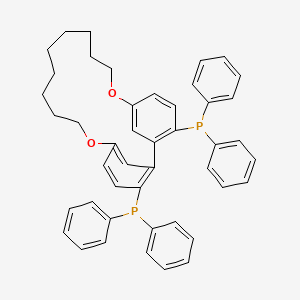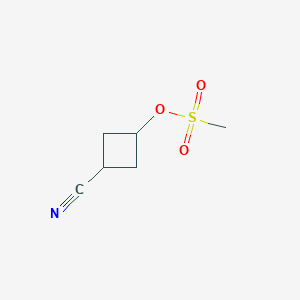
3-Cyanocyclobutyl methanesulfonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Cyanocyclobutyl methanesulfonate is a chemical compound that belongs to the class of cyclic sulfonates. It is a mixture of diastereomers with the molecular formula C6H9NO3S and a molecular weight of 175.2 g/mol.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
There are several methods to synthesize 3-Cyanocyclobutyl methanesulfonate:
Reaction of 3-bromocyclobutanone with potassium cyanate: This method involves the reaction of 3-bromocyclobutanone with potassium cyanate, followed by the reaction of the resulting intermediate with sodium methanesulfonate.
Redox reaction between 3-cyanocyclobutanone and methanesulfonic acid: Another method involves the redox reaction between 3-cyanocyclobutanone and methanesulfonic acid.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the synthesis methods mentioned above can be scaled up for industrial production with appropriate optimization of reaction conditions and purification techniques.
Análisis De Reacciones Químicas
Types of Reactions
3-Cyanocyclobutyl methanesulfonate undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the methanesulfonate group.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, although specific details on these reactions are limited.
Common Reagents and Conditions
Common reagents used in reactions involving this compound include:
Nucleophiles: For substitution reactions, nucleophiles such as amines and thiols can be used.
Oxidizing and Reducing Agents: Various oxidizing and reducing agents can be employed depending on the desired reaction.
Major Products Formed
The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. For example, nucleophilic substitution reactions can yield products where the methanesulfonate group is replaced by the nucleophile.
Aplicaciones Científicas De Investigación
3-Cyanocyclobutyl methanesulfonate has several scientific research applications, including:
Chemistry: It is used as a ligand in catalytic reaction systems.
Biology: The compound has shown promising results in biological studies, although specific applications are not detailed.
Industry: Used in various industrial processes, particularly those involving catalytic reactions.
Mecanismo De Acción
The mechanism of action of 3-Cyanocyclobutyl methanesulfonate involves its role as a ligand in catalytic reactions. The methanesulfonate group can participate in various chemical interactions, facilitating the catalytic process. The specific molecular targets and pathways involved depend on the particular application and reaction conditions .
Comparación Con Compuestos Similares
Similar Compounds
Cyclobutyl methanesulfonate: Similar in structure but lacks the cyano group.
Cyclopropyl methanesulfonate: Similar sulfonate group but with a different ring structure.
Cyclopentyl methanesulfonate: Similar sulfonate group but with a larger ring structure.
Uniqueness
3-Cyanocyclobutyl methanesulfonate is unique due to the presence of the cyano group, which imparts distinct chemical properties and reactivity compared to other cyclic sulfonates. This uniqueness makes it valuable in specific catalytic and biological applications.
Propiedades
Número CAS |
2278286-89-6 |
|---|---|
Fórmula molecular |
C6H9NO3S |
Peso molecular |
175.21 g/mol |
Nombre IUPAC |
(3-cyanocyclobutyl) methanesulfonate |
InChI |
InChI=1S/C6H9NO3S/c1-11(8,9)10-6-2-5(3-6)4-7/h5-6H,2-3H2,1H3 |
Clave InChI |
DZOGRBQOXFVBEU-UHFFFAOYSA-N |
SMILES canónico |
CS(=O)(=O)OC1CC(C1)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


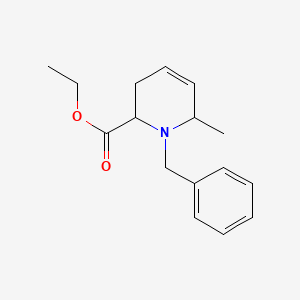
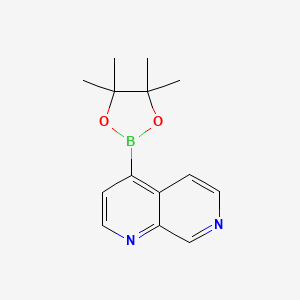
![1-isopropyl-6-(pyridin-4-yl)-1H-imidazo[1,2-b]pyrazole](/img/structure/B13348121.png)
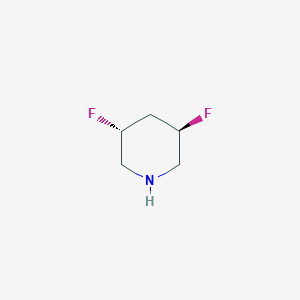
![4-Methoxybenzo[b]thiophene-3-carbaldehyde](/img/structure/B13348129.png)


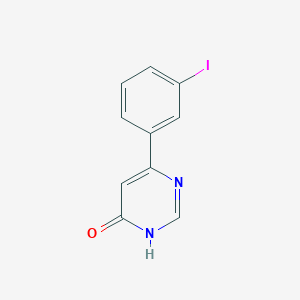
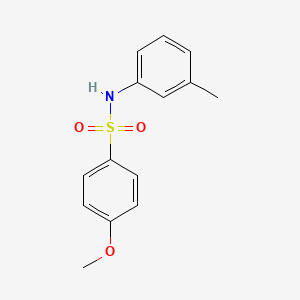
![4'-Isopropyl-[1,1'-biphenyl]-2-amine](/img/structure/B13348153.png)
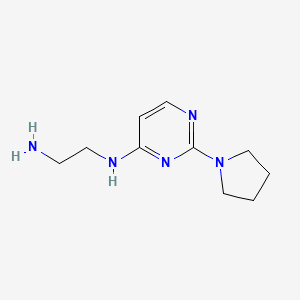
![rel-1-((1R,2S,4R)-Bicyclo[2.2.1]hept-5-en-2-yl)-1-oxo-5,8,11-trioxa-2-azatridecan-13-oic acid](/img/structure/B13348157.png)
